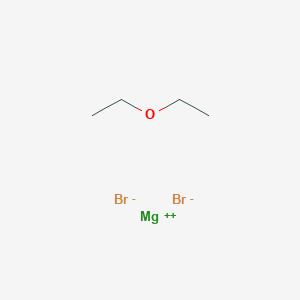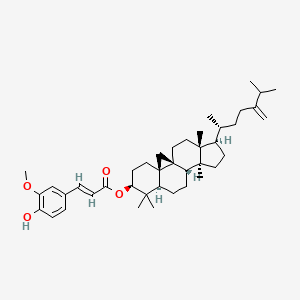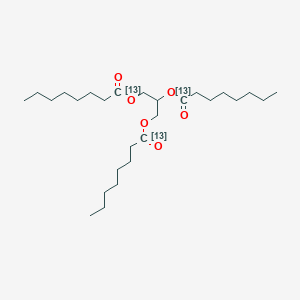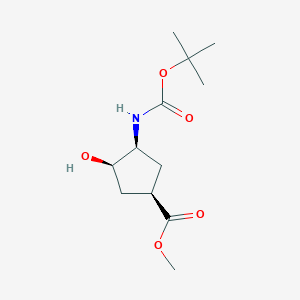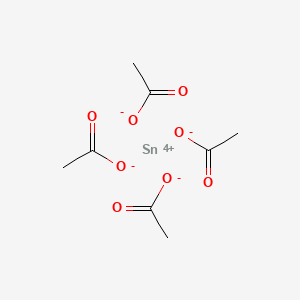
酢酸スズ(IV)
概要
説明
Tin(IV) acetate, also known as tin tetraacetate, is an inorganic compound with the chemical formula Sn(CH₃COO)₄. It appears as white crystalline needles and is known for its use as a catalyst in various organic transformations. The compound is notable for its ability to decompose in water, forming tin hydroxide and acetic acid .
Synthetic Routes and Reaction Conditions:
Reflux Method: Tin(IV) acetate can be synthesized by refluxing thallium acetate and tin(IV) iodide in acetic anhydride.
Tetraphenyltin Method: Another method involves refluxing tetraphenyltin in a mixture of acetic acid and acetic anhydride at 120°C, resulting in the quantitative formation of tin(IV) acetate. [ 4 \text{CH}_3\text{COOH} + (\text{C}_6\text{H}_5)_4\text{Sn} \rightarrow \text{Sn(CH}_3\text{COO)}_4 + 4 \text{C}_6\text{H}_6 ]
Nitrate Method: Tin(IV) acetate can also be produced by reacting tin(IV) nitrate with acetic acid and acetic anhydride. [ 4 \text{CH}_3\text{COOH} + \text{Sn(NO}_3)_4 \rightarrow \text{Sn(CH}_3\text{COO)}_4 + 4 \text{HNO}_3 ]
Industrial Production Methods: While specific industrial production methods for tin(IV) acetate are not widely documented, the above synthetic routes provide a basis for potential large-scale production.
Types of Reactions:
Hydrolysis: Tin(IV) acetate decomposes in water to form tin hydroxide and acetic acid. [ \text{Sn(CH}_3\text{COO)}_4 + 4 \text{H}_2\text{O} \rightarrow \text{Sn(OH)}_4 + 4 \text{CH}_3\text{COOH} ]
Reactions with Thiols: It reacts with sulfur-containing species such as thiols to generate corresponding sulfur-containing tin compounds.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Thiols: For reactions involving sulfur-containing species.
Major Products:
Tin Hydroxide: Formed during hydrolysis.
Sulfur-Containing Tin Compounds: Formed during reactions with thiols.
科学的研究の応用
Tin(IV) acetate has a wide range of applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are less documented, its role as a catalyst can be leveraged in biochemical synthesis processes.
作用機序
Target of Action
Tin(IV) acetate, the acetate salt of tin(IV), is a compound that primarily targets sulfur-containing species such as thiols . The interaction with these targets leads to the generation of corresponding sulfur-containing tin compounds .
Mode of Action
The mode of action of Tin(IV) acetate involves a chemical reaction with its targets. Specifically, Tin(IV) acetate reacts with sulfur-containing species such as thiols to generate corresponding sulfur-containing tin compounds . This reaction is a key part of the compound’s interaction with its targets.
Biochemical Pathways
It is known that the compound’s reaction with sulfur-containing species can lead to changes in the biochemical pathways involving these species .
Result of Action
The result of Tin(IV) acetate’s action is the formation of sulfur-containing tin compounds . These compounds are formed when Tin(IV) acetate reacts with sulfur-containing species such as thiols
Action Environment
The action of Tin(IV) acetate can be influenced by environmental factors. For example, Tin(IV) acetate decomposes in water to form tin hydroxide and acetic acid This suggests that the presence of water can influence the stability and efficacy of Tin(IV) acetate
生化学分析
Biochemical Properties
Tin(IV) acetate decomposes in water to form tin hydroxide and acetic acid . It reacts with sulfur-containing species such as thiols to generate corresponding sulfur-containing tin compounds
Molecular Mechanism
It is known to decompose in water to form tin hydroxide and acetic acid , and it reacts with sulfur-containing species such as thiols
類似化合物との比較
Tin(II) acetate: Another acetate salt of tin, but with tin in the +2 oxidation state.
Lead(IV) acetate: A similar compound with lead instead of tin.
Tin(IV) fluoroacetate: Another tin(IV) compound with a different anion.
Uniqueness of Tin(IV) Acetate:
Catalytic Properties: Tin(IV) acetate is particularly noted for its catalytic properties in organic transformations, which may not be as pronounced in similar compounds.
Reactivity with Water: Its ability to decompose in water to form tin hydroxide and acetic acid is a distinctive feature.
特性
CAS番号 |
2800-96-6 |
|---|---|
分子式 |
C2H4O2Sn |
分子量 |
178.76 g/mol |
IUPAC名 |
tin(4+);tetraacetate |
InChI |
InChI=1S/C2H4O2.Sn/c1-2(3)4;/h1H3,(H,3,4); |
InChIキー |
FENSZQTZBXOKBB-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sn+4] |
正規SMILES |
CC(=O)O.[Sn] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
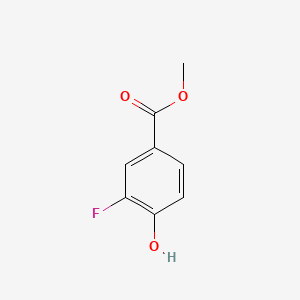
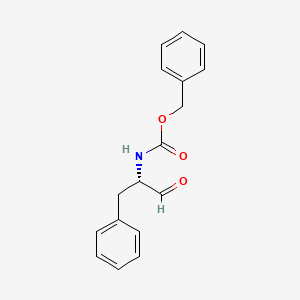
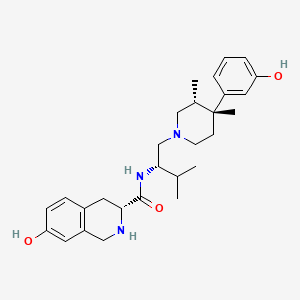
![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)
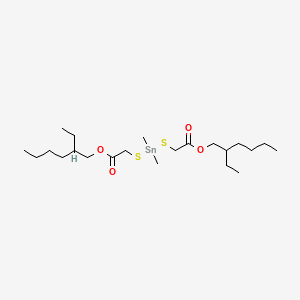
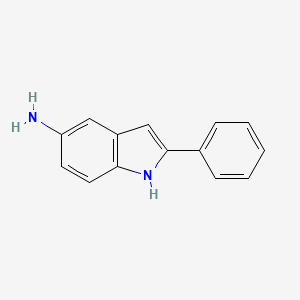
![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)
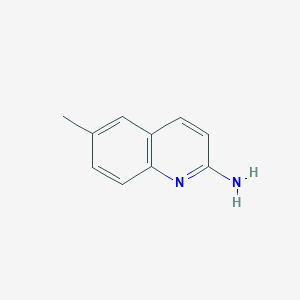
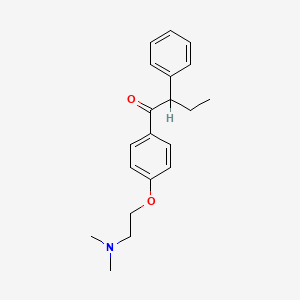
![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)
